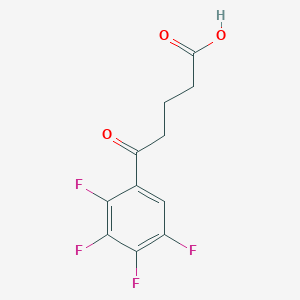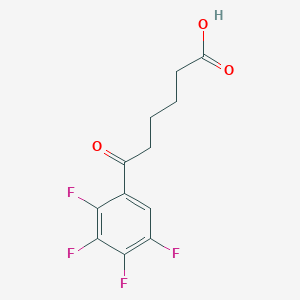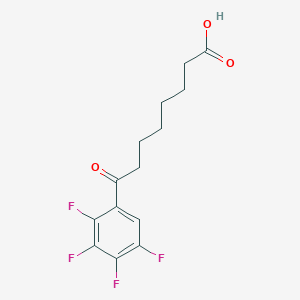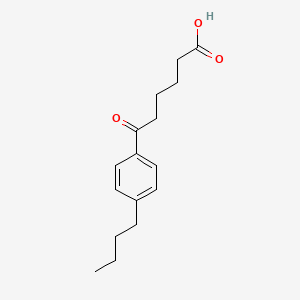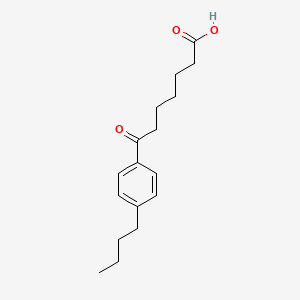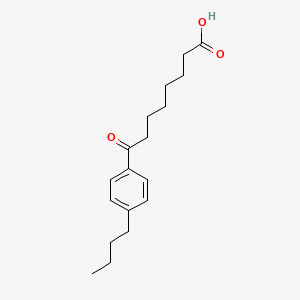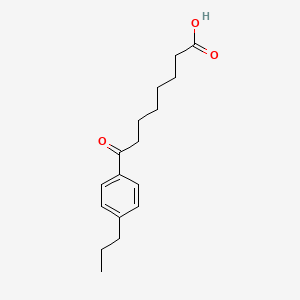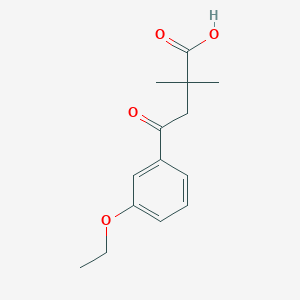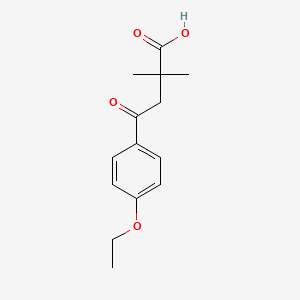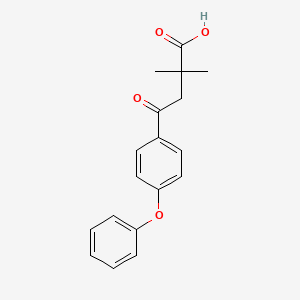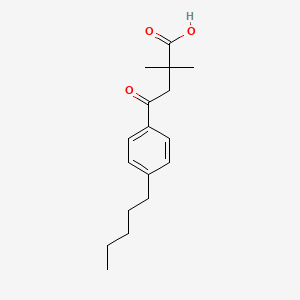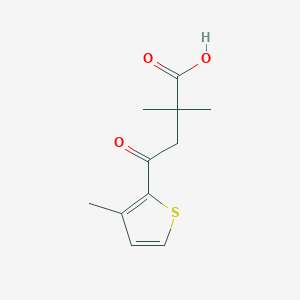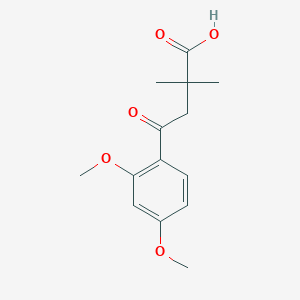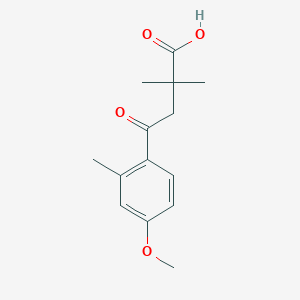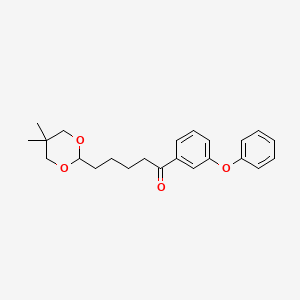
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxyvalerophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic molecule with a dioxane ring (a six-membered ring with two oxygen atoms) and a phenyl ring (a six-membered ring with six carbon atoms, also known as a benzene ring). The dioxane ring is substituted with two methyl groups (CH3), making it a 5,5-dimethyl-1,3-dioxan-2-yl group . The phenyl ring is substituted with a valerophenone group, which is a ketone with a phenyl and a pentyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely show the dioxane and phenyl rings as the most prominent features. The dioxane ring would have two oxygen atoms and four carbon atoms, with the two methyl groups attached to one of the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. Without specific data on this compound, these properties can’t be provided .科学的研究の応用
Photovoltaic Applications
One significant application of derivatives of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxyvalerophenone is in the field of photovoltaics. A study by Jørgensen and Krebs (2005) demonstrated the use of monomers related to this compound in the stepwise synthesis of oligophenylenevinylenes (OPVs), which were then tested as active materials in photovoltaic cells. The trimeric OPVs showed conversion efficiencies in the range of 0.5-1% in blends with the soluble C(60) derivative PCBM (Jørgensen & Krebs, 2005).
Synthesis and Structural Characterization
The compound's derivatives have been synthesized and characterized for various structural and chemical properties. For instance, Chen et al. (2012) synthesized and characterized derivatives of the compound using techniques like 1H NMR, MS, and X-ray single crystal diffraction analysis (Chen et al., 2012). Similarly, Kuhn et al. (2003) analyzed the crystal structure of a related compound, confirming its betaine nature (Kuhn et al., 2003).
Catalysis and Chemical Reactions
In the realm of catalysis and chemical reactions, derivatives of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxyvalerophenone have been used in various studies. Deutsch et al. (2007) investigated the acid-catalyzed condensation of glycerol with other chemicals, using related compounds as catalysts in the synthesis of potential novel platform chemicals (Deutsch et al., 2007).
Anti-inflammatory Applications
Li et al. (2008) explored the synthesis of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids and evaluated their anti-inflammatory activities, demonstrating significant inhibition of inflammation in mice (Li et al., 2008).
Pharmaceutical Synthesis
The synthesis of pharmaceutical compounds also involves the use of derivatives of this compound. Glushkov et al. (1995) detailed a novel synthesis method for Gemfibrozil, a drug used for the prevention and treatment of atherosclerosis, using a derivative of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxyvalerophenone (Glushkov et al., 1995).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O4/c1-23(2)16-25-22(26-17-23)14-7-6-13-21(24)18-9-8-12-20(15-18)27-19-10-4-3-5-11-19/h3-5,8-12,15,22H,6-7,13-14,16-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGQVEUATNIMNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646087 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxyvalerophenone | |
CAS RN |
898782-94-0 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

